Econazole nitrate
Overview
Description
Econazole nitrate is a broad-spectrum antifungal agent belonging to the imidazole class of compounds. It is primarily used to treat various fungal infections, including athlete’s foot (tinea pedis), jock itch (tinea cruris), ringworm (tinea corporis), and yeast infections of the skin . This compound works by inhibiting the growth of fungi, making it an effective treatment for dermatophyte and yeast infections.
Mechanism of Action
Target of Action
Econazole nitrate is a broad-spectrum antifungal agent . Its primary target is the 14-α demethylase , a cytochrome P-450 enzyme . This enzyme plays a crucial role in the synthesis of ergosterol, an essential component of the fungal cell membrane .
Mode of Action
This compound interacts with its target, the 14-α demethylase enzyme, inhibiting the conversion of lanosterol to ergosterol . This inhibition disrupts the synthesis of ergosterol, leading to increased cellular permeability and causing leakage of cellular contents .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway . By inhibiting the 14-α demethylase enzyme, this compound prevents the conversion of lanosterol to ergosterol, disrupting the integrity of the fungal cell membrane and leading to cell death . Additionally, this compound has been shown to inhibit the PI3K/AKT signaling pathway, which plays a pivotal role in many cellular processes .
Pharmacokinetics
This compound is primarily used topically, and its absorption through the skin is less than 10% . It is metabolized in the liver to more than 20 metabolites . Less than 1% of the drug is excreted in urine and feces . The time to peak for the foam formulation of this compound is approximately 6.8 ± 5.1 hours .
Result of Action
The inhibition of ergosterol synthesis by this compound leads to increased cellular permeability in fungal cells, causing leakage of cellular contents and ultimately cell death . In addition, this compound has been shown to have significant cytotoxic activity, inhibiting cell growth and promoting apoptosis in certain cancer cell lines .
Action Environment
The action of this compound can be influenced by environmental factors such as pH. For example, this compound is present as a cation only at a more acidic pH, at which point its membrane penetration, absorption, and antimicrobial activity are reduced . Furthermore, the physical properties of a substance, including this compound, can have a strong influence on its therapeutic applicability .
Biochemical Analysis
Biochemical Properties
Econazole Nitrate interacts with various enzymes and proteins. It primarily interacts with 14-α demethylase, a cytochrome P-450 enzyme necessary to convert lanosterol to ergosterol . Ergosterol is an essential component of the fungal cell membrane, and its synthesis inhibition by this compound results in increased cellular permeability causing leakage of cellular contents .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by increasing cellular permeability, which leads to leakage of cellular contents . This leakage disrupts normal cell function and can lead to cell death, particularly in fungal cells .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with the cytochrome P-450 enzyme, 14-α demethylase . By inhibiting this enzyme, this compound prevents the conversion of lanosterol to ergosterol, disrupting the integrity of the fungal cell membrane and leading to increased cellular permeability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, by increasing the concentration of Carbopol® 940, the in vitro release profile of this compound significantly decreased . This indicates that the drug’s effects can be controlled and sustained over time in a laboratory setting .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in mice, rats, guinea pigs, and dogs, the oral LD50 values were found to be 462, 668, 272, and >160 mg/kg, respectively . This suggests that the effects of this compound can be dose-dependent in animal models.
Metabolic Pathways
This compound is involved in the metabolic pathway that converts lanosterol to ergosterol . By inhibiting the enzyme 14-α demethylase, this compound disrupts this pathway, leading to increased cellular permeability and potential cell death .
Transport and Distribution
It is known that this compound is used topically and is therefore likely to be distributed in the tissues of the skin where it is applied .
Subcellular Localization
Given its mechanism of action, it is likely that this compound interacts with enzymes in the cell membrane, particularly in fungal cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Econazole nitrate is synthesized through a multi-step process involving the reaction of imidazole with 1-(2,4-dichlorophenyl)-2-(4-chlorophenyl)ethanol in the presence of a base. The resulting product is then treated with nitric acid to form this compound .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and filtration, is essential to obtain this compound suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: Econazole nitrate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the imidazole ring structure.
Substitution: Substitution reactions can occur at the aromatic rings, leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation and nitration reactions are performed using reagents like chlorine and nitric acid.
Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which may have different pharmacological properties .
Scientific Research Applications
Econazole nitrate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of imidazole derivatives.
Biology: Investigated for its antifungal properties and its effects on fungal cell membranes.
Medicine: Widely used in the treatment of fungal infections, both topically and systemically.
Industry: Utilized in the formulation of antifungal creams, gels, and sprays for over-the-counter and prescription use
Comparison with Similar Compounds
- Fluconazole
- Ketoconazole
- Itraconazole
- Clotrimazole
Comparison: Econazole nitrate is unique among its peers due to its broad-spectrum activity and its ability to be used both topically and systemically. While fluconazole and itraconazole are primarily used systemically, this compound and clotrimazole are more commonly used for topical applications. This compound’s effectiveness against a wide range of fungal species, including dermatophytes and yeasts, makes it a versatile antifungal agent .
Properties
IUPAC Name |
1-[2-[(4-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl3N2O.HNO3/c19-14-3-1-13(2-4-14)11-24-18(10-23-8-7-22-12-23)16-6-5-15(20)9-17(16)21;2-1(3)4/h1-9,12,18H,10-11H2;(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXORDQKGIZAME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.[N+](=O)(O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl3N2O.HNO3, C18H16Cl3N3O4 | |
Record name | ECONAZOLE NITRATE | |
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Related CAS |
27220-47-9 (Parent) | |
Record name | Econazole nitrate [USAN:USP:BAN:JAN] | |
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DSSTOX Substance ID |
DTXSID6025226 | |
Record name | Econazole nitrate | |
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Molecular Weight |
444.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Econazole nitrate is a white crystalline powder. (NTP, 1992) | |
Record name | ECONAZOLE NITRATE | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992) | |
Record name | ECONAZOLE NITRATE | |
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CAS No. |
24169-02-6, 68797-31-9 | |
Record name | ECONAZOLE NITRATE | |
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Record name | Econazole nitrate | |
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Record name | Econazole nitrate [USAN:USP:BAN:JAN] | |
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Record name | Econazole nitrate | |
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Record name | Econazole nitrate | |
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Record name | Econazole nitrate | |
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Record name | 1-[2-[(4-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]-1H-imidazolium nitrate | |
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Record name | ECONAZOLE NITRATE | |
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Melting Point |
324 °F (NTP, 1992) | |
Record name | ECONAZOLE NITRATE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Econazole Nitrate is an imidazole antifungal agent that works primarily by inhibiting the biosynthesis of ergosterol. [, ] Ergosterol is a critical component of fungal cell membranes, and its depletion disrupts membrane integrity and function. [, ] This leads to increased permeability, leakage of essential intracellular components, and ultimately fungal cell death. [, ]
A: Yes, research suggests that this compound can also inhibit the biosynthesis of triglycerides and phospholipids in fungal cells. [] Additionally, it may interfere with oxidative and peroxidative enzyme activity, potentially contributing to cellular necrosis. []
A: The molecular formula of this compound is C18H15Cl3N2O•HNO3, and its molecular weight is 444.7 g/mol. []
A: Yes, studies have used techniques like infrared (IR) spectroscopy to characterize this compound. [] IR spectral analysis can confirm the identity of the compound by comparing it to reference standards.
A: Studies show that light can negatively impact the stability of this compound ophthalmic ointments. [] Storing such formulations in dark containers is recommended to minimize degradation. []
A: this compound's primary mechanism of action revolves around inhibiting fungal enzymes involved in ergosterol synthesis. [, ] It is not typically recognized for possessing catalytic properties in the traditional sense of catalyzing chemical reactions.
ANone: While the provided research doesn't delve into specific computational modeling of this compound, these techniques could be valuable in further understanding its interactions with target enzymes, optimizing formulations, and exploring potential derivatives with enhanced activity.
A: While the type of container did not significantly impact the stability of this compound ophthalmic ointments in one study, light exposure was identified as a crucial factor. [] It's generally advisable to consider packaging that provides adequate protection from light and moisture to preserve drug stability.
A: Studies using excised minipig skin in Franz diffusion cells revealed that the percutaneous absorption of this compound from a cream formulation was relatively low, with approximately 5% of the drug penetrating through the skin and reaching the receptor compartment. [] This suggests that the majority of the drug remains localized in the skin layers, which is desirable for topical treatment of fungal infections.
A: In a study involving 22 patients with tinea pedis, topical application of this compound cream for 28 days resulted in an 86% cure rate. [, ] This highlights the effectiveness of this compound in treating this common fungal infection. [, ]
A: Yes, research suggests that this compound is effective in treating a range of fungal infections, including:* Tinea corporis and cruris: Clinical trials demonstrated that an this compound and Triamcinolone Acetonide cream was more effective than this compound cream alone in treating these conditions. [] The combination therapy provided faster symptom relief, a shorter treatment duration, and a higher overall efficacy. []* Tinea versicolor: A study comparing this compound 1% cream to a placebo in 126 patients with tinea versicolor found that 97% of the this compound group achieved excellent or partial responses, compared to 62% in the placebo group. [] This significant difference highlights the efficacy of this compound in treating this fungal skin infection. []* Pityriasis capitis (dandruff): Research suggests that this compound is effective in treating dandruff, particularly in cases associated with the presence of the yeast Malassezia globosa (previously known as Pityrosporum ovale). []
A: Yes, several in vitro studies have demonstrated the effectiveness of this compound against various fungal species. Notably, it shows potent activity against Candida albicans and Aspergillus fumigatus. [, , ] These findings support the use of this compound in treating a broad spectrum of fungal infections.
A: Researchers have employed various animal models to evaluate the effectiveness of this compound. One study used a rabbit model of Candida albicans vaginitis to demonstrate the drug's ability to inhibit fungal growth, reduce inflammation, and promote the recovery of vaginal mucosal tissue. [] This highlights the potential of this compound in treating vaginal candidiasis.
ANone: Several drug delivery approaches have been investigated to improve the targeting and efficacy of this compound, particularly for topical and transdermal applications. These include:
- Nanoparticles: Encapsulating this compound in nanoparticles, as explored for ocular delivery, aims to enhance drug penetration into target tissues and improve its bioavailability. []
- Transethosomes: Transethosomes are specifically designed to improve drug delivery across the skin barrier. [] Loading this compound into these vesicles has shown promise in enhancing its transdermal permeation and retention, leading to improved antifungal activity. []
- Oleic Acid Vesicles: Similar to transethosomes, oleic acid vesicles offer a means to overcome the skin barrier and enhance drug delivery to deeper skin layers. [] This approach has demonstrated improved in vitro and in vivo antifungal activity compared to conventional formulations. []
ANone: Several analytical methods have been developed and validated for the accurate determination of this compound:
- High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC (RP-HPLC), is a widely used technique for separating and quantifying this compound in various matrices, including creams, ointments, and biological samples. [, , ] This method offers high sensitivity, selectivity, and reproducibility, making it suitable for quality control purposes.
- Ultraviolet-Visible (UV-Vis) Spectrophotometry: UV-Vis spectrophotometry provides a simpler and faster alternative for determining this compound content in some formulations, particularly when a single analyte is of interest. [, ] It relies on the absorbance of UV-Vis light by the analyte at specific wavelengths.
- Thin-Layer Chromatography (TLC): TLC, specifically high-performance TLC (HPTLC), is a versatile technique that allows for the separation and identification of this compound in pharmaceutical dosage forms. [] It is a cost-effective option for qualitative and semi-quantitative analysis.
- Third-Order Derivative Spectrometry: This specialized spectrophotometric method enhances the sensitivity and selectivity of this compound detection by resolving overlapping spectral bands. [, ] It proves valuable in analyzing complex samples where traditional spectrophotometry might be limited.
ANone: The research primarily focuses on the pharmaceutical and medical aspects of this compound, with limited information on its environmental impact and degradation pathways. Further studies are needed to assess its potential ecotoxicological effects and develop strategies for mitigating any negative environmental impact.
ANone: Researchers have explored several approaches to improve the solubility and dissolution rate of this compound, including:
- Cyclodextrin Inclusion Complexes: Forming inclusion complexes with hydroxypropyl-β-cyclodextrin (HP-β-CD) has demonstrated significant enhancement in this compound solubility. [] This strategy involves entrapping the drug molecule within the hydrophobic cavity of the cyclodextrin, increasing its apparent water solubility and potentially improving its bioavailability.
- Surfactants and Phospholipids: Studies have investigated the use of surfactants and phospholipids to enhance the solubility of this compound. [] These excipients can improve drug wettability and facilitate its dissolution in aqueous media.
A: Several studies emphasized the importance of method validation for ensuring the accuracy, precision, and reliability of analytical techniques used to quantify this compound in various samples. [, , ] These validation procedures typically involve assessing parameters such as linearity, accuracy, precision, specificity, detection limit, and quantitation limit, following established guidelines like those outlined by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
A: The research underscores the significance of quality control measures for this compound formulations, ensuring their safety, efficacy, and consistency. [, , , ] Manufacturers adhere to strict quality standards throughout the manufacturing process, encompassing raw material testing, in-process controls, and finished product analysis. These measures aim to deliver pharmaceutical products that consistently meet predefined quality attributes.
ANone: The provided research focuses primarily on this compound's antifungal activity and formulation aspects. Detailed investigations into its immunogenicity, potential for drug-transporter or drug-metabolizing enzyme interactions, and biocompatibility are not extensively covered within these studies.
ANone: Yes, several other antifungal medications are available, each with its own mechanism of action, spectrum of activity, and potential side effects. Some common alternatives include:
- Clotrimazole: One study directly compared the efficacy of Clotrimazole 1% solution to an this compound 1% and Triamcinolone Acetonide 0.1% cream in treating otomycosis (fungal ear infection). [] Interestingly, Clotrimazole showed a significantly higher resolution rate (88.23%) compared to the this compound combination (80.39%). []
- Ketoconazole: Research has compared the efficacy of this compound topical foam to Ketoconazole cream in managing interdigital tinea pedis. [, ] These studies provide insights into the relative effectiveness and patient preferences for these two antifungal options.
- Miconazole: Like Econazole, Miconazole is an imidazole antifungal agent. In vitro studies have compared the activity of these two agents, along with Ciclopirox olamine, against common ringworm fungi. [, ]
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